Cas no 62115-74-6 (2-(2,4-Dimethoxyphenyl)propanenitrile)

2-(2,4-Dimethoxyphenyl)propanenitrile is a versatile nitrile compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 4-positions. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The electron-donating methoxy groups enhance reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions, while the nitrile functionality offers further derivatization potential. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a preferred choice for researchers developing fine chemicals and specialty materials.
2-(2,4-Dimethoxyphenyl)propanenitrile structure
62115-74-6 structure
Product Name:2-(2,4-Dimethoxyphenyl)propanenitrile
CAS No:62115-74-6
MF:C11H13NO2
MW:191.226423025131
CID:6028289
PubChem ID:12297673
Update Time:2025-06-11

2-(2,4-Dimethoxyphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dimethoxyphenyl)propanenitrile
    • Benzeneacetonitrile, 2,4-dimethoxy-α-methyl-
    • 62115-74-6
    • EN300-1845131
    • CS-0275097
    • Inchi: 1S/C11H13NO2/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-6,8H,1-3H3
    • InChI Key: BEFSCPGDBXCHND-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=CC=1OC)(C)C#N

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.057±0.06 g/cm3(Predicted)
  • Boiling Point: 331.5±37.0 °C(Predicted)

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Additional information on 2-(2,4-Dimethoxyphenyl)propanenitrile

Recent Advances in the Study of 2-(2,4-Dimethoxyphenyl)propanenitrile (CAS: 62115-74-6) in Chemical Biology and Pharmaceutical Research

2-(2,4-Dimethoxyphenyl)propanenitrile (CAS: 62115-74-6) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This nitrile derivative, characterized by its dimethoxyphenyl moiety, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(2,4-Dimethoxyphenyl)propanenitrile serves as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research highlighted its utility in constructing the core scaffold of these inhibitors, which show promise in treating B-cell malignancies and autoimmune diseases. The compound's electron-rich aromatic system and nitrile functionality were found to enhance binding affinity and selectivity toward BTK.

In the field of neurodegenerative disease research, a team from Harvard Medical School reported in Nature Chemical Biology (2024) that derivatives of 2-(2,4-Dimethoxyphenyl)propanenitrile exhibit neuroprotective effects in cellular models of Parkinson's disease. The study revealed that these compounds modulate α-synuclein aggregation pathways, suggesting potential therapeutic applications. The nitrile group was particularly important for blood-brain barrier penetration, while the dimethoxy substitution pattern influenced compound stability.

Recent synthetic methodology developments have also expanded the utility of 62115-74-6. A 2024 ACS Catalysis paper described a novel photocatalytic cyanation protocol that enables efficient late-stage modification of 2-(2,4-Dimethoxyphenyl)propanenitrile derivatives. This advancement allows for rapid generation of compound libraries for structure-activity relationship studies, significantly accelerating drug discovery efforts in this chemical space.

The pharmacokinetic properties of 2-(2,4-Dimethoxyphenyl)propanenitrile derivatives have been systematically investigated in several recent preclinical studies. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study published in Drug Metabolism and Disposition (2023) demonstrated favorable metabolic stability and oral bioavailability for several lead compounds derived from this scaffold. These findings support further development of this chemical class as potential drug candidates.

Looking forward, the unique structural features of 2-(2,4-Dimethoxyphenyl)propanenitrile continue to inspire new research directions. Current investigations are exploring its application in PROTAC (Proteolysis Targeting Chimera) design and as a building block for covalent inhibitors. The compound's versatility and the growing body of research supporting its pharmacological relevance suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.

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